molecular formula C13H16FN3O2 B12239719 N1-[(4-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxamide

N1-[(4-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxamide

Cat. No.: B12239719
M. Wt: 265.28 g/mol
InChI Key: AFLVPXRUYLRSEX-UHFFFAOYSA-N
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Description

N1-[(4-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxamide is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenylmethyl group and two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxamide typically involves the reaction of a pyrrolidine derivative with a 4-fluorophenylmethyl halide under suitable conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-[(4-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-[(4-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-[(4-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide
  • N1-[(4-chlorophenyl)methyl]pyrrolidine-1,2-dicarboxamide
  • N1-[(4-bromophenyl)methyl]pyrrolidine-1,2-dicarboxamide

Uniqueness

N1-[(4-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxamide is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

1-N-[(4-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C13H16FN3O2/c14-10-5-3-9(4-6-10)8-16-13(19)17-7-1-2-11(17)12(15)18/h3-6,11H,1-2,7-8H2,(H2,15,18)(H,16,19)

InChI Key

AFLVPXRUYLRSEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)NCC2=CC=C(C=C2)F)C(=O)N

Origin of Product

United States

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